molecular formula C9H10BrFO B1376251 2-(5-Bromo-2-fluorophenyl)propan-2-ol CAS No. 1206774-43-7

2-(5-Bromo-2-fluorophenyl)propan-2-ol

Cat. No. B1376251
M. Wt: 233.08 g/mol
InChI Key: RUKMQKCIOJEAKN-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)propan-2-ol, commonly known as BFP, is a synthetic compound with a wide range of applications in scientific research. BFP is a highly reactive compound with a low boiling point, making it an ideal choice for a variety of experiments. BFP is also a relatively inexpensive compound, making it a popular choice for use in research.

Scientific Research Applications

Application in Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : “2-(5-Bromo-2-fluorophenyl)propan-2-ol” is an important organic intermediate in medicinal chemistry . It’s used in the synthesis of various biologically active compounds .
  • Methods of Application : The compound was obtained by an unreported synthetic method . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .
  • Results or Outcomes : The frontier molecular orbitals and molecular electrostatic potentials of the compound were analyzed by DFT to further understand the reactivity and stability of the title compound .

Application in Organic Synthesis

  • Scientific Field : Organic Synthesis
  • Summary of the Application : “2-Bromo-5-fluorobenzyl alcohol” is used as intermediates in pharmaceutical and organic synthesis .
  • Methods of Application : The specific methods of application in organic synthesis are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application in Pyrrole Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
  • Methods of Application : The specific methods of application in pyrrole synthesis are not provided in the source .
  • Results or Outcomes : They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Application in Biological Studies

  • Scientific Field : Biology
  • Summary of the Application : “2-(5-Bromo-2-fluorophenyl)propan-2-ol” is used in biological studies as a reference compound .
  • Methods of Application : The specific methods of application in biological studies are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKMQKCIOJEAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-fluorophenyl)propan-2-ol

Synthesis routes and methods

Procedure details

To a solution of diisopropyl amine (57.3 ml, 402 mmol) in THF (500 ml) was added under argon a 1.6 M solution of nBuLi in hexane (260 ml, 416 mmol) below −50° C. After stirring for 30 min at −75° C., 4-bromo-1-fluoro benzene (31.1 ml, 277 mmol) was added while keeping the temperature below −70° C. After stirring for 2 h at −75° C., acetone (41.2 ml, 554 mmol) was added below −65° C. and the reaction mixture was stirred for 1 h at −75° C., warmed up to −50° C. and poured onto 10% aqueous NH4Cl solution. The mixture was extracted with TBME, organic phases were washed with aqueous KHSO4 solution, saturated NaHCO3 solution and brine, dried over MgSO4, filtered and concentrated. The crude product was crystallized from hexane to provide the title compound as white crystals: TLC (hexane-EtOAc 3:1): Rf=0.45; UPLC RtH5=1.045 min; 1H NMR (360 MHz, CDCl3): δ 7.74 (dd, 1H), 7.36 (m, 1H), 6.93 (dd, 1H), 2.04 (d, 1H), 1.63 (s, 6H).
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57.3 mL
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500 mL
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31.1 mL
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41.2 mL
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